molecular formula C17H14N4O5S3 B2661224 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 727689-76-1

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2661224
CAS RN: 727689-76-1
M. Wt: 450.5
InChI Key: UFXUKQGFWYFNDT-UHFFFAOYSA-N
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Description

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "compound X" in scientific literature. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The exact mechanism of action of 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, the compound has been found to exhibit potent antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its potent activity against a wide range of diseases. However, the compound is highly toxic and requires careful handling in lab experiments.

Future Directions

There are several future directions for research on 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide. One area of research is to further understand the mechanism of action of the compound. Another area of research is to explore the potential therapeutic applications of the compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research can focus on developing more potent analogs of the compound with reduced toxicity.

Synthesis Methods

The synthesis of 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-(3-nitrophenyl)thiazol-2-amine with 4-aminobenzenesulfonamide in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated at a temperature of 80-85°C for several hours. The resulting product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-infective properties.

properties

IUPAC Name

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S3/c18-29(25,26)14-6-4-12(5-7-14)19-16(22)10-28-17-20-15(9-27-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,22)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXUKQGFWYFNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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